1-Phenethylpyrrolidine-2,5-dithione
Description
1-Phenethylpyrrolidine-2,5-dithione is a heterocyclic compound featuring a pyrrolidine ring substituted with a phenethyl group at the nitrogen atom and thione (C=S) groups at positions 2 and 4. The molecular formula is hypothesized as C${12}$H${12}$N$2$S$2$, with a molecular weight of 248.3 g/mol. Its structure combines aromatic (phenethyl) and sulfur-rich (dithione) moieties, which may confer unique reactivity, such as metal coordination or redox activity.
Properties
CAS No. |
147767-16-6 |
|---|---|
Molecular Formula |
C12H13NS2 |
Molecular Weight |
235.363 |
IUPAC Name |
1-(2-phenylethyl)pyrrolidine-2,5-dithione |
InChI |
InChI=1S/C12H13NS2/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
OGPXJTKMLVTSRJ-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1=S)CCC2=CC=CC=C2 |
Synonyms |
2,5-Pyrrolidinedithione, 1-(2-phenylethyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Phenethylpyrrolidine-2,5-dithione with structurally related pyrrolidine-diones and thione-containing analogs:
Key Differences and Implications
Core Functional Groups: Dithione vs. Dione: The replacement of ketone (C=O) with thione (C=S) in the target compound increases sulfur's electron-withdrawing effects and polarizability. This enhances metal-binding capacity (e.g., for transition metals like Cu$^{2+}$ or Fe$^{3+}$) compared to oxygen-based analogs . Thiadiazolidine vs.
Electron-Donating/Accepting Groups: Methoxy () and hydroxyl () substituents increase solubility via hydrogen bonding, while chlorine () enhances electrophilic reactivity for antimicrobial activity .
Pharmacological Potential: Pyrrolidine-dione derivatives are associated with anticonvulsant and antimicrobial properties, as seen in dichlorobenzyl-substituted compounds . The target compound’s dithione core may offer unique redox or enzyme-inhibitory effects, though further studies are needed.
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